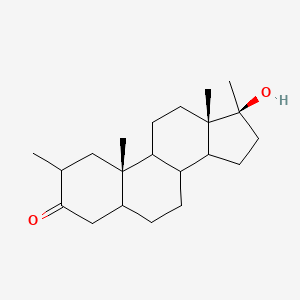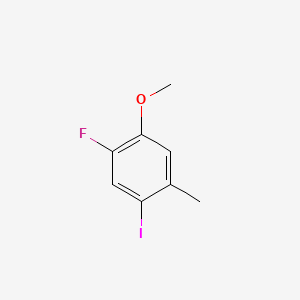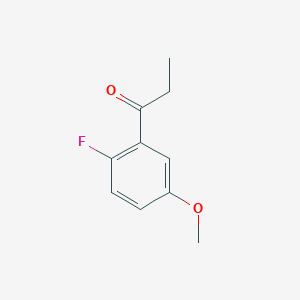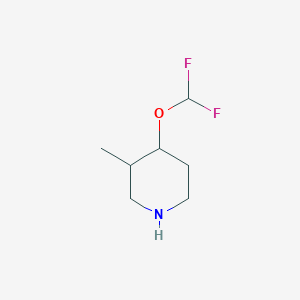
2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid can be achieved through a continuous-flow method. This process is metal-free and involves the efficient construction of the triazole ring under flow conditions. The method is atom-economical, highly selective, and environmentally benign due to the avoidance of chromatography and isolation steps . Compared to earlier batch routes, higher yields are achieved in a flow reactor, and a highly energetic intermediate can be controlled and handled safely .
Analyse Des Réactions Chimiques
2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Biological Research: It serves as a tool for studying biological processes and pathways involving triazole derivatives.
Mécanisme D'action
The mechanism of action of 2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid can be compared with other triazole derivatives, such as:
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound has a similar triazole ring but differs in its side chain structure.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with different biological activities and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H16N4O3 |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-[2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]propanoic acid |
InChI |
InChI=1S/C10H16N4O3/c1-6(10(15)16)14-3-4-17-8(5-14)9-11-7(2)12-13-9/h6,8H,3-5H2,1-2H3,(H,15,16)(H,11,12,13) |
Clé InChI |
WGKYWGLVGWXAKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1)C2CN(CCO2)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)
![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)
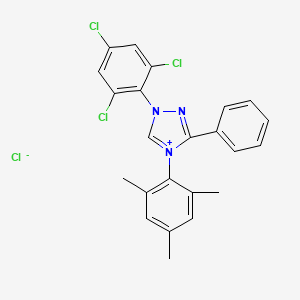
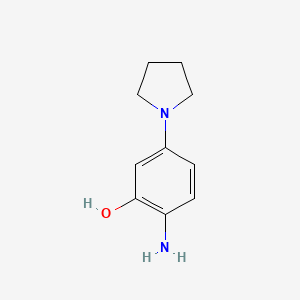

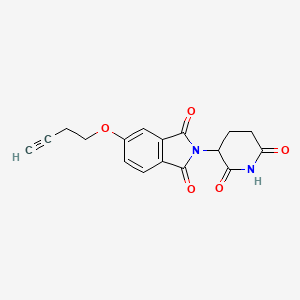
![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)
